N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate
Brand Name: Vulcanchem
CAS No.: 124935-88-2
VCID: VC8371597
InChI: InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Molecular Formula: C27H37NO5
Molecular Weight: 455.6 g/mol

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate

CAS No.: 124935-88-2

Cat. No.: VC8371597

Molecular Formula: C27H37NO5

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate - 124935-88-2

Specification

CAS No. 124935-88-2
Molecular Formula C27H37NO5
Molecular Weight 455.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Standard InChI InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key GRLOWKNORGTWSK-WLHGVMLRSA-N
Isomeric SMILES CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
SMILES CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a propan-1-amine backbone substituted with diisopropylamine, a 2-methoxy-5-methylphenyl group, and a phenyl group, paired with a fumarate counterion. The fumarate moiety (C4H4O4\text{C}_4\text{H}_4\text{O}_4) enhances solubility and crystallinity, critical for pharmaceutical formulation.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Molecular FormulaC27H37NO5\text{C}_{27}\text{H}_{37}\text{NO}_5
Molecular Weight455.6 g/mol
SMILESCC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIKeyGRLOWKNORGTWSK-WLHGVMLRSA-N
PubChem CID45357480

The stereochemistry, indicated by the (E)-configuration of the fumarate ion, ensures optimal salt formation and stability.

Spectroscopic and Physical Data

While experimental data on melting/boiling points are unavailable, the fumarate salt’s crystalline nature suggests a higher melting point than its free base. The presence of methoxy and methyl groups on the aromatic ring contributes to lipophilicity, as evidenced by the LogP value inferred from structural analogs .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

  • Amine Precursor Formation: Alkylation of 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine with diisopropylamine via nucleophilic substitution.

  • Salt Formation: Reaction with fumaric acid in a polar solvent (e.g., ethanol) to precipitate the fumarate salt.

Critical challenges include optimizing reaction yields (currently ~70–80% for analogous compounds) and minimizing byproducts like unreacted amine or excess acid .

Green Chemistry Considerations

Recent advances emphasize solvent-free or aqueous-phase reactions to reduce environmental impact. Catalytic methods using immobilized enzymes or recyclable catalysts remain underexplored for this compound.

Pharmaceutical Relevance and Applications

Structural Relationship to Tolterodine

Tolterodine (Detrol®) shares the same amine backbone but differs in substituents, highlighting the role of N,N-diisopropyl groups in modulating muscarinic receptor affinity. The fumarate salt’s improved solubility may address tolterodine’s limited oral bioavailability, though in vivo studies are pending .

Research Applications

  • Drug Discovery: Serving as a scaffold for anticholinergic agents targeting urinary incontinence.

  • Metabolic Studies: Investigating hepatic cytochrome P450 interactions to predict drug-drug interactions.

Research Challenges and Future Directions

Synthetic Optimization

Current yields and purity (94% in commercial samples ) necessitate improved catalytic systems. Flow chemistry and microwave-assisted synthesis could enhance reproducibility.

Pharmacological Profiling

Despite structural promise, no peer-reviewed studies directly assess this compound’s efficacy or toxicity. Collaborative efforts between academic and industrial labs are critical to advancing preclinical data.

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